molecular formula C20H15BrO4 B2908670 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate CAS No. 944511-17-5

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Cat. No.: B2908670
CAS No.: 944511-17-5
M. Wt: 399.24
InChI Key: CGZXDIZCWCNNIF-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reagent that can undergo various transformations. In biological research, its effects are studied in relation to its ability to interact with enzymes or other proteins, potentially affecting biochemical pathways .

Comparison with Similar Compounds

2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate can be compared with other similar compounds, such as:

The presence of the bromine, ethoxy, and formyl groups in this compound makes it unique and versatile for various research applications .

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO4/c1-2-24-18-11-13(12-22)10-17(21)19(18)25-20(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZXDIZCWCNNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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